methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C19H18FNO7S and its molecular weight is 423.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of derivatives related to the chemical structure of "methyl 6-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide" and their potential antimicrobial activities. For instance, studies have shown that the synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides has been developed with analogues exhibiting a range of activities against microbial strains. These derivatives are part of a broader investigation into fluoroquinolone analogues and their antimicrobial properties, although not all synthesized compounds showed remarkable antibacterial activity in vitro against a majority of strains tested (Vysokov et al., 1993).
Further, the development of novel biologically active benzothiazine derivatives has been reported, where synthesis techniques such as microwave-induced synthesis have been utilized to create compounds with enhanced antimicrobial activity. This includes the synthesis of fluorobenzamides containing thiazole and thiazolidine frameworks, with some compounds exhibiting significant activity against both bacterial and fungal strains (Desai et al., 2013).
Structural Analysis and Application
Research has also focused on the structural analysis and potential applications of benzothiazine derivatives. For example, the crystal structure and potential anti-inflammatory and analgesic properties of certain benzothiazine derivatives have been explored. These studies provide insights into the molecular and crystal structures of these compounds, offering a basis for understanding their biological activities and potential therapeutic applications (Ukrainets et al., 2018).
Novel Synthesis Methods
Innovative synthesis methods for creating benzothiazine derivatives have been developed, including procedures for efficient synthesis from readily available starting materials. Such methods have implications for the development of new classes of compounds with potential applications in treating various conditions, including osteoarthritis and other inflammatory diseases (Vidal et al., 2006).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis . The specific target within this organism is often the enzyme DprE1 .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the disruption of essential biological processes within the organism, leading to its death or growth inhibition .
Biochemical Pathways
The inhibition of dpre1, a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall, can disrupt the cell wall biosynthesis pathway . This disruption can lead to downstream effects such as compromised cell wall integrity and ultimately, cell death .
Result of Action
The result of the compound’s action would be the inhibition of the growth of Mycobacterium tuberculosis, due to the disruption of essential biological processes such as cell wall biosynthesis . This could potentially lead to the death of the bacteria, thus exhibiting an anti-tubercular effect .
Properties
IUPAC Name |
methyl 6-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO7S/c1-25-14-8-12(9-15(26-2)18(14)27-3)21-10-17(19(22)28-4)29(23,24)16-6-5-11(20)7-13(16)21/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBNQOGQMKCGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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